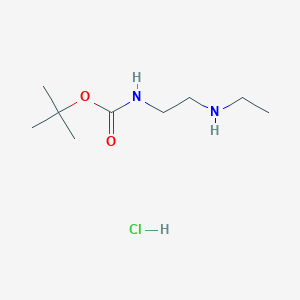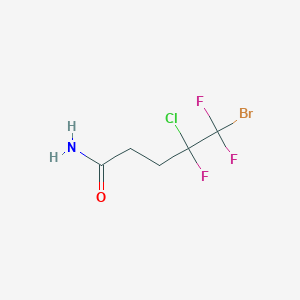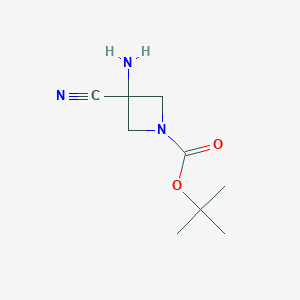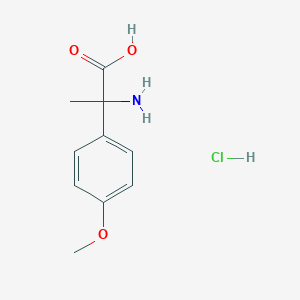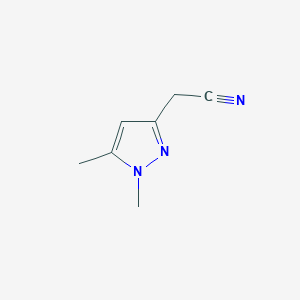
Methyl 2-cyano-3-oxobutanoate
Vue d'ensemble
Description
“Methyl 2-cyano-3-oxobutanoate” is an organic compound with the CAS Number: 3288-52-6 and a molecular weight of 141.13 . Its IUPAC name is methyl (2E)-2-cyano-3-hydroxy-2-butenoate .
Synthesis Analysis
The synthesis of “Methyl 2-cyano-3-oxobutanoate” involves various reactions. For instance, it can be synthesized by reacting 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate . The reaction conditions include the use of diethyl ether at -10℃ .Molecular Structure Analysis
The molecular formula of “Methyl 2-cyano-3-oxobutanoate” is C6H7NO3 . The InChI code is 1S/C6H7NO3/c1-4(8)5(3-7)6(9)10-2/h5H,1-2H3 .Chemical Reactions Analysis
“Methyl 2-cyano-3-oxobutanoate” reacts with 2-cyano-3-(x-nitrophenyl)prop-2-enamides to afford methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates, methyl 4-aryl-5-cyano-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxylates, and methyl 4-aryl-3-carbamoyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates .Physical And Chemical Properties Analysis
“Methyl 2-cyano-3-oxobutanoate” is a solid or semi-solid or liquid at room temperature . It is stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
Synthesis of Pyridine Derivatives
Methyl 2-cyano-3-oxobutanoate: is used in the synthesis of various pyridine derivatives. These compounds are significant due to their activity as HIV-1 specific reverse transcriptase inhibitors . The reaction with 2-cyanocinnamamide leads to the formation of piperidin-2-one and dihydropyridin-2-one derivatives, which are crucial in medicinal chemistry for their antiviral properties .
Creation of Dihydropyridine Carboxylates
The compound reacts with 2-cyano-3-(x-nitrophenyl)prop-2-enamides to afford methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates . These molecules are valuable in the development of cardiovascular drugs, acting as calcium channel blockers.
Development of Piperidine Carboxylates
Another application is the production of methyl 4-aryl-5-cyano-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxylates . These compounds have potential uses in neurology, as they can serve as building blocks for drugs targeting neurological disorders.
Tetrahydropyridine Carboxylates Synthesis
Methyl 2-cyano-3-oxobutanoate: is also involved in synthesizing methyl 4-aryl-3-carbamoyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates . These substances are explored for their use in treating cognitive impairments and Alzheimer’s disease.
X-ray Crystallography Studies
The compound’s derivatives have been confirmed by X-ray crystallography to understand their molecular structure . This is crucial for drug design and understanding the interaction of drugs with biological targets.
Research on Trans-Proton Configuration
Studies involving Methyl 2-cyano-3-oxobutanoate have contributed to the understanding of the trans-configuration of protons in certain molecular structures . This knowledge is essential for the synthesis of stereochemically complex pharmaceuticals.
Safety and Hazards
“Methyl 2-cyano-3-oxobutanoate” is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
Relevant Papers The relevant papers retrieved discuss the synthesis, reactions, and properties of "Methyl 2-cyano-3-oxobutanoate" . These papers provide valuable insights into the compound and its potential applications.
Propriétés
IUPAC Name |
methyl 2-cyano-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4(8)5(3-7)6(9)10-2/h5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEUAEFRQVZQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700978 | |
| Record name | Methyl 2-cyano-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-3-oxobutanoate | |
CAS RN |
3288-52-6 | |
| Record name | Methyl 2-cyano-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1524605.png)

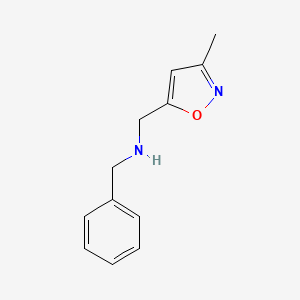


![6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524615.png)
